molecular formula C34H37N3O8S4 B013912 Texas Red-sulfonamidoethyl methanethiosulfonate CAS No. 386229-76-1

Texas Red-sulfonamidoethyl methanethiosulfonate

Cat. No.: B013912
CAS No.: 386229-76-1
M. Wt: 743.9 g/mol
InChI Key: DHYGLLUUGIYOPV-UHFFFAOYSA-N
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Description

Texas Red-sulfonamidoethyl methanethiosulfonate is a fluorescent compound widely used in biochemical and molecular biology research. It is known for its ability to label sulfhydryl groups in proteins, making it a valuable tool for studying protein structure and function. The compound has a molecular formula of C34H37N3O8S4 and a molecular weight of 743.93 g/mol .

Preparation Methods

The synthesis of Texas Red-sulfonamidoethyl methanethiosulfonate involves several steps The starting material is typically a xanthene dye, which undergoes sulfonation to introduce sulfonic acid groupsThe final step involves the addition of a methanethiosulfonate group, which is achieved through a reaction with methanesulfonyl chloride in the presence of a base .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Texas Red-sulfonamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles like thiols. The major products formed from these reactions are typically labeled proteins or other biomolecules, which can be detected using fluorescence techniques.

Scientific Research Applications

Texas Red-sulfonamidoethyl methanethiosulfonate is extensively used in various scientific research fields:

Mechanism of Action

The primary mechanism of action of Texas Red-sulfonamidoethyl methanethiosulfonate involves the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with thiol groups to form stable thioether bonds, which results in the labeling of the protein. This modification allows researchers to study the protein’s structure, function, and interactions using fluorescence techniques .

Comparison with Similar Compounds

Texas Red-sulfonamidoethyl methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its strong fluorescence properties. Similar compounds include:

These compounds share similar applications but differ in their specific reactivity and fluorescence properties, making this compound a valuable tool for specific research applications.

Properties

IUPAC Name

5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYGLLUUGIYOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N3O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407528
Record name Texas Red-sulfonamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

743.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386229-76-1
Record name Texas Red-sulfonamidoethyl methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of Texas Red-2-sulfonamidoethyl methanethiosulfonate in the described research?

A1: Texas Red-2-sulfonamidoethyl methanethiosulfonate acts as a fluorescent dye reagent in the final step of synthesizing a heterotelechelic polymer with two distinct fluorescent dye end groups []. This compound, containing a reactive methanethiosulfonate group, specifically attaches to the ω-end dithioester group of the polymer through aminolysis. This reaction, conducted in the presence of n-propylamine, forms a disulfide bond, effectively linking the Texas Red dye to the polymer chain [].

Q2: How does the use of Texas Red-2-sulfonamidoethyl methanethiosulfonate contribute to the study's objectives?

A2: The incorporation of Texas Red-2-sulfonamidoethyl methanethiosulfonate is crucial for achieving the study's aim of creating a polymer with two different fluorescent dyes at each end. This dual labeling allows researchers to monitor and characterize the polymer using fluorescence techniques. Specifically, the presence of both Oregon Green Cadaverin at the α-end and Texas Red at the ω-end, confirmed by GPC with a UV-vis detector, validates the successful synthesis of the heterotelechelic polymer [].

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